molecular formula C8H10N4O3 B2833022 N-(4-cyano-1H-pyrazol-5-yl)acetamide CAS No. 117868-30-1

N-(4-cyano-1H-pyrazol-5-yl)acetamide

Cat. No.: B2833022
CAS No.: 117868-30-1
M. Wt: 210.193
InChI Key: WYGLNXMNMRUTDW-UHFFFAOYSA-N
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Description

N-(4-cyano-1H-pyrazol-5-yl)acetamide (CAS 117868-30-1) is a high-purity chemical compound serving as a versatile synthetic intermediate and key scaffold in medicinal chemistry research. This acetamide-functionalized pyrazole derivative features a cyano group, making it a valuable building block for constructing more complex molecules aimed at biological target identification and validation. The core pyrazole structure is recognized as a privileged scaffold in drug discovery. Recent research highlights the significant potential of similar 4-cyano-1H-pyrazol-5-yl acetamide derivatives in multidisciplinary research applications. These compounds are prominently featured in the design and synthesis of novel multitargeting protein kinase inhibitors for cancer research . The molecular framework is a critical component in developing potential therapeutic agents that target key oncogenic pathways, including those mediated by VEGFR-2, EGFR, and B-RAF . Furthermore, structural analogues based on the 1H-pyrazol-5-ylacetamide core have been identified as potent activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, demonstrating improved brain penetration and presenting valuable tools for neuroscience and neuropharmacology studies . This product is provided for research purposes as a building block to support innovation in hit identification, lead optimization, and structure-activity relationship (SAR) studies. Intended Application Areas: • Medicinal Chemistry & Drug Discovery • Synthesis of Protein Kinase Inhibitor Libraries • Neuroscience Research Tool Development • Chemical Biology and Target Validation Handling and Compliance: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-cyano-1H-pyrazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4(11)9-6-5(2-7)3-8-10-6/h3H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRHGCUWQUHJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Pyrazole Acetamide Chemistry

The journey of pyrazole (B372694) chemistry began in 1883 when German chemist Ludwig Knorr synthesized the first pyrazole derivatives. wikipedia.orgnih.govresearchgate.net His pioneering work involved the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine, leading to the formation of a 1-phenyl-3-methyl-5-pyrazolone. mdpi.com This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the systematic investigation of this important class of five-membered heterocyclic compounds. chemhelpasap.comjk-sci.comslideshare.net The fundamental approach of condensing a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative remains a cornerstone of pyrazole synthesis to this day. nih.govresearchgate.netmdpi.com

The introduction of the acetamide (B32628) group to the pyrazole ring is a subsequent functionalization step. Acetamides are typically formed by the acylation of an amino group. In the context of pyrazole chemistry, this involves the reaction of an aminopyrazole with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This transformation is a common strategy to modify the electronic properties of the pyrazole ring, introduce a potential site for further reactions, or to build more complex molecular architectures.

Significance of Cyano Substituted Pyrazole Systems in Synthetic Organic Chemistry

The presence of a cyano (-C≡N) group on a pyrazole (B372694) ring significantly enhances its synthetic utility. The cyano group is a versatile functional group that can participate in a wide array of chemical transformations. chinesechemsoc.org This versatility makes cyano-substituted pyrazoles valuable intermediates in the synthesis of a diverse range of heterocyclic compounds. researchgate.net

The strong electron-withdrawing nature of the cyano group influences the reactivity of the pyrazole ring, affecting the regioselectivity of subsequent reactions. Furthermore, the cyano group itself can be readily converted into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form fused heterocyclic rings. nih.gov

The synthetic importance of cyano-substituted pyrazoles is evident in their use as precursors for various fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov These fused systems are of great interest due to their presence in numerous biologically active molecules. The strategic placement of a cyano group on the pyrazole ring allows for intramolecular cyclization reactions, providing an efficient route to these complex heterocyclic scaffolds.

Overview of N 4 Cyano 1h Pyrazol 5 Yl Acetamide S Role As a Research Subject in Heterocyclic Synthesis

Classical Synthetic Routes to this compound

The traditional synthesis of this compound predominantly relies on the acylation of a key precursor, 3-amino-4-cyanopyrazole. This method is a straightforward and widely utilized approach for the formation of the amide bond in the target molecule.

Acylation Reactions Utilizing 3-Amino-4-cyanopyrazole as a Precursor

The primary route to this compound involves the N-acylation of 3-amino-4-cyanopyrazole, also known as 5-amino-1H-pyrazole-4-carbonitrile. This reaction typically employs an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The amino group on the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

A representative, analogous reaction is the synthesis of 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, where 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile is treated with 2-chloroacetyl chloride. nih.gov In a typical procedure, the aminopyrazole is dissolved in a suitable solvent, and the acyl chloride is added dropwise, often at a reduced temperature to control the reaction's exothermicity. nih.gov Similarly, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride in toluene (B28343) under reflux conditions yields the corresponding acetamide. mdpi.comresearchgate.netresearchgate.net

The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride has been studied, providing insights into the reactivity of the aminopyrazole system. This study revealed the formation of various acetylated products, highlighting the potential for reaction at different nitrogen atoms within the pyrazole ring. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the acylation of 3-amino-4-cyanopyrazole can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, reaction time, and the presence or absence of a catalyst.

Studies on analogous aminopyrazole acylations have explored various solvents, including chloroform, dioxane, and dimethylformamide (DMF). nih.gov The polarity of the solvent can affect the solubility of the reactants and the rate of the reaction. For instance, in the acylation of a tertiary alcohol, the reaction was found to be faster in nonpolar solvents. biu.ac.il

The temperature is another critical factor. While some acylation reactions are performed at reduced temperatures (0–5 °C) to manage the reaction's energetics, nih.gov others may require heating or reflux to proceed at a reasonable rate. mdpi.comresearchgate.net The reaction time is also adjusted to ensure the completion of the reaction, which can be monitored by techniques such as thin-layer chromatography (TLC). mdpi.com

The stoichiometry of the reactants also plays a crucial role. Research on N-acylation of a similar aminopyrazole indicated that the highest efficiency was achieved with a two-fold excess of the anhydride in the absence of a solvent. researchgate.net The use of a catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), has been shown to facilitate the acylation of alcohols and could potentially be applied to the acylation of aminopyrazoles to improve reaction rates and yields. nih.gov

Table 1: Summary of Reaction Conditions for Analogous Aminopyrazole Acylations

PrecursorAcylating AgentSolventTemperatureCatalystYieldReference
5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile2-chloroacetyl chlorideTHF0–5 °C to RTNoneN/A nih.gov
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrilechloroacetyl chlorideTolueneRefluxNone65–70% mdpi.comresearchgate.net
Ethyl 3-amino-1H-pyrazole-4-carboxylateAcetic anhydrideChloroform, Dioxane, DMFRT to BoilingDMAPVaries nih.gov

This table is interactive and allows for sorting and filtering of the data.

Advanced Synthetic Approaches to this compound

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and catalytic methodologies in the synthesis of pyrazole derivatives.

Exploration of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The synthesis of the precursor, 5-amino-pyrazole-4-carbonitriles, has been achieved using green methodologies. One such approach involves a three-component mechanochemical reaction of azo-linked aldehydes, malononitrile, and a hydrazine (B178648) derivative using a magnetically separable nanocatalyst. nih.gov This method offers high yields, short reaction times, and the ability to easily recover and reuse the catalyst. nih.govrsc.org Another green synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives utilizes a novel modified layered double hydroxide (B78521) (LDH) as a catalyst in an eco-friendly water/ethanol solvent system. researchgate.net This method boasts simplicity, mild reaction conditions, and excellent yields. researchgate.net

While these green methods have been applied to the synthesis of the precursor, the principles can be extended to the subsequent acylation step to develop a fully green synthesis of this compound. This could involve using a less hazardous acetylating agent, minimizing solvent use, and employing a recyclable catalyst.

Catalytic Methodologies for the Formation of Pyrazole Amides

The use of catalysts can significantly enhance the efficiency and selectivity of the acylation reaction. While traditional methods may not always require a catalyst, their use can lead to milder reaction conditions and improved outcomes.

As mentioned previously, 4-dimethylaminopyridine (DMAP) is a well-known and highly effective catalyst for acylation reactions. nih.gov Its catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate. The use of DMAP or similar catalysts could be explored to improve the synthesis of this compound.

Other advanced catalytic systems have been developed for the functionalization of aminopyrazoles. For example, a laccase-catalyzed method has been reported for the chemoselective C-4 arylation of 5-aminopyrazoles under mild conditions. nih.gov While this is not an acylation reaction, it demonstrates the potential of enzymatic catalysis in the selective modification of the aminopyrazole core. Copper-diamine complexes have also been used as catalysts for the N-arylation of pyrazoles, showcasing the utility of transition metal catalysis in forming C-N bonds with the pyrazole ring. acs.org

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound via the acylation of 3-amino-4-cyanopyrazole follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

This initial attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a leaving group (acetate or chloride ion) and the formation of the amide bond. The final step typically involves the deprotonation of the newly formed amide nitrogen, which can be facilitated by a base present in the reaction mixture or by another molecule of the aminopyrazole.

An important consideration in the acylation of 3-amino-4-cyanopyrazole is the potential for reaction at multiple sites. The pyrazole ring contains two nitrogen atoms, both of which are potential nucleophiles. However, the exocyclic amino group is generally more nucleophilic and thus more likely to be the site of acylation. The study on the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate demonstrated that under certain conditions, acetylation can occur on the nitrogen atoms of the pyrazole ring, leading to the formation of mono- and di-acetylated products. nih.gov This suggests that the regioselectivity of the acylation can be influenced by the reaction conditions.

Reactions Involving the Amide Nitrogen Moiety

The amide nitrogen in this compound possesses a lone pair of electrons, which is delocalized into the adjacent carbonyl group. This resonance stabilization influences its nucleophilicity and basicity, rendering it significantly less reactive than an amine nitrogen.

N-Alkylation and N-Acylation Reactions of the Acetamide

While the amide nitrogen is generally a poor nucleophile, it can undergo N-alkylation and N-acylation under specific conditions, typically requiring strong bases and highly reactive electrophiles. Deprotonation of the amide with a potent base, such as sodium hydride, would generate a more nucleophilic amidate anion, which can then react with alkyl or acyl halides. However, there is a potential for competing reactivity at the pyrazole nitrogen, which also possesses acidic protons and can be alkylated. The regioselectivity of such reactions would be influenced by factors like the choice of base, solvent, and the nature of the electrophile.

Proton-Exchange Dynamics and Reactivity of the Amide Proton

The proton on the amide nitrogen is weakly acidic, with a pKa value generally in the range of 17-18 for simple amides. libretexts.orgquora.com This acidity is a consequence of the resonance stabilization of the resulting conjugate base (amidate anion). While significantly more acidic than ammonia, amides are still considered neutral compounds in aqueous solution. libretexts.org The amide proton can participate in hydrogen bonding, which can influence the molecule's physical properties and its behavior in solution. In the context of this compound, the presence of the pyrazole ring and the cyano group may have a modest electronic influence on the acidity of the amide proton. Proton-exchange studies, such as those involving deuterium (B1214612) exchange (H-D exchange), could provide insight into the lability of this proton and the kinetics of its exchange with the solvent. nih.gov

Transformations of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the two nitrogen atoms and the substituents.

Reaction Reagents Potential Product
BrominationN-Bromosuccinimide (NBS)N-(3-bromo-4-cyano-1H-pyrazol-5-yl)acetamide
NitrationHNO₃/H₂SO₄N-(4-cyano-3-nitro-1H-pyrazol-5-yl)acetamide

Nucleophilic Additions and Cyclizations Involving the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic additions to the carbon-nitrogen triple bond. Strong nucleophiles, such as Grignard reagents and organolithium reagents, can add to the nitrile carbon. wikipedia.orgleah4sci.comlibretexts.orgmasterorganicchemistry.com The initial product is an imine anion, which upon aqueous workup, would hydrolyze to a ketone. This provides a synthetic route to introduce a new carbon-carbon bond and a carbonyl functionality.

Nucleophile Intermediate Final Product (after hydrolysis)
Grignard Reagent (R-MgX)Imine anion5-acetamido-4-acyl-1H-pyrazole
Organolithium (R-Li)Imine anion5-acetamido-4-acyl-1H-pyrazole

Cyclization reactions involving the cyano group are also possible, particularly when a suitably positioned nucleophile is present within the molecule or is introduced. These intramolecular reactions can lead to the formation of new heterocyclic rings fused to the pyrazole core.

The cyano group can be hydrolyzed to a carboxamide group under either acidic or basic conditions. This reaction, known as hydration, is a fundamental transformation of nitriles. The conversion of this compound to N-(4-carbamoyl-1H-pyrazol-5-yl)acetamide would involve the addition of water across the carbon-nitrogen triple bond. This transformation is often facilitated by a catalyst and can require heating. The resulting carboxamide is a valuable synthetic intermediate and can exhibit different biological properties compared to the parent nitrile.

Cycloaddition Reactions with the Nitrile Functionality

The nitrile group is a versatile functional group that can participate in various cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. In the context of this compound, the electron-deficient nature of the pyrazole ring can influence the reactivity of the C≡N triple bond, making it a potential dipolarophile for reactions with nitrile oxides, azides, and other 1,3-dipoles.

One of the most common 1,3-dipolar cycloaddition reactions involving nitriles is the formation of 1,2,4-oxadiazoles from the reaction with nitrile oxides. Although specific examples with this compound are not reported, the general transformation is well-established. Similarly, the reaction with azides can lead to the formation of tetrazole rings, a valuable scaffold in medicinal chemistry. The regioselectivity of such cycloadditions would be influenced by both steric and electronic factors imposed by the adjacent acetamido group and the pyrazole ring.

The general scheme for such reactions can be depicted as follows:

Table 1: Potential [3+2] Cycloaddition Reactions of the Nitrile Group

1,3-Dipole Reagent Example Resulting Heterocycle
Nitrile Oxide (R-C≡N⁺-O⁻) Benzonitrile oxide 3-Aryl-5-(5-acetamido-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Azide (R-N₃) Sodium azide 5-(5-acetamido-1H-pyrazol-4-yl)tetrazole

Note: The products in this table are hypothetical, based on established reactivity patterns of nitrile groups.

Rearrangement Reactions Involving the this compound Skeleton

Rearrangement reactions provide a powerful tool for skeletal diversification in heterocyclic chemistry. For pyrazole-containing molecules, one of the notable rearrangement reactions is the Dimroth rearrangement. beilstein-journals.orgwikipedia.orgresearchgate.net This type of rearrangement typically involves the exchange of endocyclic and exocyclic heteroatoms in a heterocyclic ring system. researchgate.net In the case of this compound, a Dimroth-type rearrangement could potentially occur under thermal or catalytic conditions, leading to an isomeric N-substituted pyrazole.

This rearrangement would likely proceed through a ring-opening and ring-closing sequence. The initial step would involve the opening of the pyrazole ring, followed by rotation and subsequent ring closure to form a more thermodynamically stable isomer. The feasibility and outcome of such a rearrangement would be highly dependent on the reaction conditions and the substitution pattern on the pyrazole ring. For instance, the presence of the N-H proton on the pyrazole ring is a key feature that could facilitate tautomerism and subsequent rearrangement pathways. mdpi.comresearchgate.net

While no specific instances of rearrangement for this compound are documented, the Dimroth rearrangement has been observed in other nitrogen-containing heterocycles like 1,2,3-triazoles and pyrimidines. beilstein-journals.orgwikipedia.orgrsc.org

Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a broad spectrum of reactions for the functionalization of heterocyclic compounds. eie.gr The this compound molecule presents several sites for potential metal-catalyzed transformations, including the C-H bonds of the pyrazole ring, the N-H bonds of the pyrazole and amide groups, and the nitrile functionality.

Palladium-catalyzed cross-coupling reactions are particularly powerful for the C-H functionalization of pyrazoles. researchgate.net Direct arylation, for example, could be used to introduce aryl substituents at the C3 position of the pyrazole ring, although regioselectivity can be a challenge. The N2 atom of the pyrazole ring can act as a directing group to facilitate C-H activation at the C3 or C5 position. researchgate.net

Furthermore, the N-H bond of the pyrazole ring could undergo metal-catalyzed N-arylation or N-alkylation reactions. The amide group is generally stable under many cross-coupling conditions, as demonstrated in the synthesis of various pyrazole amides via Suzuki coupling. researchgate.netmdpi.com

The cyano group itself can be transformed using metal catalysts. For instance, palladium-catalyzed hydration of the nitrile could yield the corresponding amide, or reduction could lead to an aminomethyl group. Moreover, palladium-catalyzed cyanation reactions are well-documented for the synthesis of aryl nitriles from aryl halides, highlighting the compatibility of the pyrazole nucleus with such catalytic systems. thieme-connect.comnih.govresearchgate.netrsc.org

Table 2: Potential Metal-Catalyzed Transformations

Reaction Type Catalyst/Reagents Potential Product
C-H Arylation Pd(OAc)₂, Aryl halide, Base N-(3-Aryl-4-cyano-1H-pyrazol-5-yl)acetamide
N-Arylation Cu(I) or Pd(0/II), Aryl halide, Base N-(4-cyano-1-aryl-1H-pyrazol-5-yl)acetamide
Suzuki Coupling (of a hypothetical halo-derivative) Pd(PPh₃)₄, Arylboronic acid, Base N-(4-cyano-3-aryl-1H-pyrazol-5-yl)acetamide

Note: The reactions and products in this table are based on known metal-catalyzed transformations of pyrazole derivatives and related functional groups.

Spectroscopic Profile of this compound Remains Elusive in Public Domain

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant lack of detailed, publicly available experimental information. Despite the clear importance of spectroscopic techniques in the structural elucidation of such heterocyclic compounds, specific ¹H, ¹³C, 2D NMR, and detailed IR spectral analyses for this particular molecule are not readily found in scientific literature or chemical databases.

The inquiry, aimed at constructing a detailed article on the advanced spectroscopic characterization of this compound, could not be fulfilled due to the absence of the necessary foundational data. The intended article structure, which was to focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, required specific data points that are not present in the accessible body of scientific research.

This includes a lack of published ¹H and ¹³C NMR spectra, which are fundamental for determining the chemical environment of protons and carbon atoms within the molecule. Consequently, a detailed analysis of chemical shifts and coupling constants could not be performed. Furthermore, there is no evidence of two-dimensional NMR studies, such as COSY, HSQC, or HMBC, which would be crucial for assigning connectivity between atoms. Information regarding variable temperature NMR studies, which could provide insights into conformational dynamics and potential tautomerism in the pyrazole ring, is also absent.

Similarly, a detailed vibrational analysis based on Infrared (IR) spectroscopy could not be constructed. While general characteristic frequencies for functional groups present in the molecule (amides, nitriles, pyrazoles) are known, a specific analysis of the carbonyl (C=O) and nitrile (C≡N) stretching frequencies for this compound is not documented. Such data is essential for understanding the electronic effects and potential hydrogen bonding within the molecular structure.

While research exists on various other substituted pyrazole derivatives, the strict focus on this compound, as per the instructions, prevents the extrapolation of data from related but distinct chemical entities. The scientific community has not yet published the specific, in-depth spectroscopic characterization required to populate the detailed sections of the proposed article. Therefore, a scientifically accurate and non-speculative article on this specific topic cannot be generated at this time.

Advanced Spectroscopic Characterization of N 4 Cyano 1h Pyrazol 5 Yl Acetamide

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For N-(4-cyano-1H-pyrazol-5-yl)acetamide, both high-resolution and tandem mass spectrometry provide critical data for its unequivocal identification.

High-resolution mass spectrometry is instrumental in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₆H₆N₄O. chemscene.com For mass spectrometry analysis, the compound is typically protonated to form the molecular ion [M+H]⁺.

The theoretical exact mass of the protonated molecule [C₆H₇N₄O]⁺ can be calculated by summing the exact masses of its constituent atoms (C=12.000000, H=1.007825, N=14.003074, O=15.994915). The calculated theoretical m/z (mass-to-charge ratio) for the [M+H]⁺ ion is 151.06199. Experimental analysis via HRMS would be expected to yield an observed m/z value that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Ion FormulaTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm, Hypothetical)
[C₆H₇N₄O]⁺151.06199151.06185-0.93

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the precursor ion [M+H]⁺ at m/z 151.06) to generate a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of pyrazole (B372694) derivatives is influenced by the substituents on the ring. researchgate.net

For this compound, the fragmentation is directed by the pyrazole ring, the acetamide (B32628) group, and the cyano group. A plausible fragmentation pathway initiated by collision-induced dissociation (CID) would involve several key bond cleavages:

Loss of Ketene (B1206846): A common fragmentation for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the acetamide side chain. This cleavage results in the formation of a protonated 5-amino-4-cyano-1H-pyrazole fragment ion at m/z 109.05.

Loss of Hydrogen Cyanide (HCN): The pyrazole ring itself can undergo fragmentation. The elimination of HCN (27.01 Da) is a characteristic fragmentation pathway for pyrazoles, particularly those bearing a cyano substituent. researchgate.net This would lead to a fragment ion at m/z 124.05.

Ring Cleavage: Further fragmentation of the pyrazole ring structure can occur, leading to smaller fragment ions. For instance, the ion at m/z 109.05 (formed by ketene loss) could subsequently lose HCN to produce a fragment at m/z 82.04.

These fragmentation pathways are crucial for the structural confirmation of the compound and for distinguishing it from its isomers.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Ion FormulaProposed Neutral Loss
151.06124.05[C₅H₆N₃O]⁺HCN
151.06109.05[C₄H₅N₄]⁺CH₂CO
109.0582.04[C₃H₄N₃]⁺HCN

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its chromophores. The molecule contains a pyrazole ring, a carbonyl group (C=O) from the acetamide, and a nitrile group (C≡N). These groups form a conjugated system, where π electrons are delocalized across multiple atoms. Unsubstituted pyrazole exhibits a maximum absorption (λmax) at approximately 203 nm. nih.gov

The presence of the acetamide and cyano groups in conjugation with the pyrazole ring extends the delocalized π-electron system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com Consequently, less energy is required to excite an electron, resulting in a bathochromic shift (a shift to a longer wavelength) of the λmax compared to the parent pyrazole ring.

The primary absorption band observed for this compound is attributed to a π → π* electronic transition within the extended conjugated system. A weaker n → π* transition, associated with the non-bonding electrons on the nitrogen and oxygen atoms, may also be present but is often obscured by the more intense π → π* absorption. The position of the λmax is sensitive to the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.

Solvent (Hypothetical)λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
Ethanol25512,500π → π*

Computational Chemistry and Theoretical Studies of N 4 Cyano 1h Pyrazol 5 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

DFT would be a primary method to investigate the electronic structure and geometry of N-(4-cyano-1H-pyrazol-5-yl)acetamide. A typical study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy structure. From this, properties such as bond lengths, bond angles, dihedral angles, and the distribution of electron density could be determined.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This data is illustrative of what a DFT study would produce and is not based on published research.)

ParameterValue
N1-N2 Bond Length1.35 Å
C4-C5 Bond Length1.42 Å
C(cyano)-N(cyano) Bond Length1.16 Å
C(acetamide)-N(acetamide) Bond Length1.38 Å
C5-N(acetamide)-C(carbonyl) Angle125.0°

For more precise energy and property calculations, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more expensive, provide a higher level of theoretical accuracy, often used as a benchmark for DFT results.

Conformational Analysis and Energy Landscapes through Computational Modeling

The this compound molecule has rotational freedom, primarily around the C5-N(acetamide) bond. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to generate a potential energy surface. This would reveal the most stable conformers and the energy barriers to rotation.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectra. A frequency calculation following a DFT optimization would yield vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical studies could be used to explore the reactivity of this compound. For instance, the mechanism of its synthesis or its potential reactions could be mapped out by locating the transition state structures and calculating the activation energies for each step, providing a detailed understanding of the reaction kinetics and thermodynamics.

Intermolecular Interaction Studies and Hydrogen Bonding Network Analysis

The molecule contains hydrogen bond donors (N-H groups) and acceptors (cyano nitrogen, carbonyl oxygen, pyrazole (B372694) nitrogens). Computational analysis of a dimer or a crystal lattice would reveal the preferred hydrogen bonding motifs and quantify the strength of these interactions. This is crucial for understanding the solid-state packing and physical properties of the compound.

N 4 Cyano 1h Pyrazol 5 Yl Acetamide As a Synthetic Intermediate and Scaffold

Utilization in the Synthesis of Fused Heterocyclic Systems

The ortho-disposed cyano and acetamido functionalities on the pyrazole (B372694) ring of N-(4-cyano-1H-pyrazol-5-yl)acetamide make it an ideal precursor for the synthesis of various fused nitrogen-containing heterocycles. These annulation reactions are crucial for creating scaffolds with diverse biological activities.

Formation of Pyrazolopyrimidine Derivatives

The most prominent application of this scaffold is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as purine (B94841) analogs and exhibit a wide range of pharmacological activities. mdpi.com The synthesis typically proceeds via an intramolecular cyclization pathway. While many syntheses start from the precursor, 5-amino-1H-pyrazole-4-carbonitrile, the N-acetylated derivative, this compound, is a key intermediate in these transformations.

For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid or acetic anhydride (B1165640) leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4(5H)-one. nih.gov In the case of using acetic anhydride, the reaction proceeds through the in-situ formation of the N-acetylated intermediate. This intermediate then undergoes base- or acid-catalyzed intramolecular cyclization, where the amide nitrogen attacks the cyano group, leading to the formation of the pyrimidine (B1678525) ring.

A closely related example that highlights the reactivity of such systems is the cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, an analogue of the target compound. Microwave-assisted reactions of this benzamide (B126) with various electrophiles have been shown to selectively produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, demonstrating the utility of the N-acylated aminopyrazole-carbonitrile scaffold in constructing these fused systems. nih.gov The choice of reaction conditions can influence the regioselectivity of the cyclization, leading to either pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyrimidines.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 5-Aminopyrazole Precursors
PrecursorReagentProductReference
5-amino-1-phenyl-1H-pyrazole-4-carbonitrileFormic Acid1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileAcetic Anhydride / Acetic Acid3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov
5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrileAcetic Anhydride4-imino-6,7-diphenyl-3-(methylthio)-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,4-dihydropyrazolo[3,4-d]pyrimidine nih.gov

Construction of Other Annulated Heterocyclic Scaffolds

Beyond pyrazolopyrimidines, the this compound scaffold is instrumental in constructing other important fused heterocycles, such as pyrazolo[3,4-b]pyridines. These compounds are also of significant interest due to their diverse biological activities. mdpi.comresearchgate.net

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole precursor with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For example, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone (B1666692) or cyanoacetone leads to the formation of the corresponding pyrazolo[3,4-b]pyridine derivatives. nih.gov In these reactions, the amino group of the pyrazole and an active methylene (B1212753) group from the reaction partner participate in a condensation and cyclization sequence to form the pyridine (B92270) ring.

Although these examples start with the 5-aminopyrazole, the this compound could potentially be used directly or after hydrolysis of the acetamide (B32628) to the free amine in situ. An alternative advanced strategy involves the intramolecular nitrile oxide cycloaddition (INOC) reaction of pyrazole derivatives to form complex fused systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.commdpi.comoxazoles, showcasing the versatility of the pyrazole core in constructing diverse heterocyclic scaffolds. mdpi.com

Scaffold Design and Modification Strategies

The this compound scaffold offers multiple points for chemical modification, allowing for the systematic design of compound libraries for structure-activity relationship (SAR) studies. Derivatization can be targeted at the pyrazole ring nitrogens or the acetamide moiety.

Derivatization at the Pyrazole Ring System

The pyrazole ring contains two nitrogen atoms, and the N-1 position (if unsubstituted) is a prime site for derivatization, most commonly through N-alkylation. The introduction of various alkyl or aryl substituents at this position can significantly influence the biological activity of the resulting compounds.

A variety of methods have been developed for the N-alkylation of pyrazoles. Traditional methods often involve deprotonation of the pyrazole NH with a base like sodium hydride (NaH), followed by reaction with an alkyl halide. beilstein-journals.org More recent methods utilize acid catalysis. For instance, a mild and efficient method for N-alkylation uses trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method provides good yields for a range of substrates, including benzylic and phenethyl groups. mdpi.comsemanticscholar.org

For unsymmetrical pyrazoles such as this compound, N-alkylation can lead to a mixture of two regioisomers (N-1 and N-2 alkylation). The ratio of these isomers is typically controlled by steric and electronic factors. Generally, the reaction is sensitive to the steric bulk of both the pyrazole substituents and the incoming electrophile, often favoring substitution at the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org

Table 2: General Conditions for N-Alkylation of Pyrazoles
MethodReagentsCatalyst/BaseKey FeaturesReference
Classical AlkylationAlkyl Halide (e.g., R-Br)NaHCommonly used, good for simple alkyl groups. beilstein-journals.org
Acid-Catalyzed AlkylationTrichloroacetimidates (e.g., R-OC(CCl3)=NH)Camphorsulfonic Acid (CSA)Mild conditions, avoids strong bases, good for benzylic groups. mdpi.comsemanticscholar.org

Modifications at the Acetamide Moiety for Library Synthesis

The acetamide group provides another handle for diversification. A common strategy involves converting the acetamide into a more reactive functional group. For example, the acetyl group can be replaced with a chloroacetyl group by reacting the parent 5-aminopyrazole with chloroacetyl chloride. mdpi.comnih.govnih.gov The resulting 2-chloro-N-(4-cyano-1H-pyrazol-5-yl)acetamide is a versatile intermediate.

The chlorine atom in the chloroacetyl group is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of substituents, making it an excellent strategy for the synthesis of compound libraries. For example, reaction with S-nucleophiles like thiolates can be used to link the pyrazole scaffold to other heterocyclic systems, creating hybrid molecules. mdpi.commdpi.com This approach facilitates the rapid generation of diverse structures for screening in drug discovery programs. Furthermore, the amide bond itself can be a site for further reactions, or the entire acetamide group can be hydrolyzed back to the primary amine, which can then be derivatized in numerous ways (e.g., via reductive amination, acylation, or sulfonylation).

Advanced Applications in Organic Synthesis

The unique chemical properties of the this compound scaffold and its derivatives enable their use in more advanced synthetic transformations. These applications leverage the interplay of the multiple functional groups within the molecule.

One advanced application involves the use of acyl pyrazole intermediates in native chemical ligation (NCL). Peptide hydrazides can be converted into acyl pyrazoles, which act as mild acylating agents. These can then be exchanged with an aryl thiol to generate the peptide thioesters required for NCL, a powerful technique for the chemical synthesis of proteins. scispace.com This suggests a potential application for derivatives of this compound where the acetamide is part of a larger peptide structure.

Additionally, the scaffold can participate in cascade or tandem reactions. The strategic positioning of the functional groups allows for a sequence of reactions to occur in a single pot, leading to the rapid construction of complex molecules. For instance, related pyrazole systems have been synthesized via cascade reactions involving C-C/C-N bond formation, annulation, and aromatization. researchgate.net The reactivity of the cyano and acetamide groups makes the target compound a suitable candidate for designing novel cascade reactions to build polycyclic heterocyclic systems efficiently.

Incorporation of the this compound Core into Complex Molecule Architectures

The this compound scaffold is a key constituent in the construction of a diverse range of larger, functional molecules. Its utility is often realized through the chemical reactivity of the acetamide group, which can be readily modified, or by utilizing the pyrazole ring as a central framework.

A common strategy for elaborating on this core structure involves the initial preparation of a more reactive intermediate. For instance, by analogy with closely related compounds, the precursor 5-amino-1H-pyrazole-4-carbonitrile can be acylated with chloroacetyl chloride to yield 2-chloro-N-(4-cyano-1H-pyrazol-5-yl)acetamide. This chloroacetamide derivative is a highly useful intermediate for further molecular complexity. mdpi.comnih.gov The presence of the reactive C-Cl bond allows for straightforward nucleophilic substitution reactions.

One notable application of this strategy is in the synthesis of hybrid molecules that combine the pyrazole core with other heterocyclic systems. For example, the related intermediate, 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, readily reacts with S-nucleophiles like 3-cyanopyridine-2-thiolates. mdpi.com This reaction leads to the formation of complex molecules that incorporate both nicotinonitrile and pyrazole moieties, which are of interest in medicinal chemistry. mdpi.com

The following table summarizes representative reactions demonstrating the incorporation of the N-(acyl)-5-amino-4-cyanopyrazole scaffold into more complex structures.

Starting MaterialReagentResulting Complex MoleculeResearch Focus
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileChloroacetyl chloride, then 3-cyanopyridine-2-thiolatesHybrid molecules with nicotinonitrile and pyrazole unitsMedicinal Chemistry
5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile2-chloroacetyl chlorideIntermediate for Fipronil derivativesAgrochemicals

This approach highlights the role of this compound and its derivatives as key intermediates. The ability to link the pyrazole core to other functional groups through the N-acetyl linkage provides a modular approach to building libraries of complex molecules for various applications, including the development of new agrochemicals. nih.gov

Exploration of Flow Chemistry and Continuous Synthesis Approaches for its Derivatives

The synthesis of pyrazole derivatives, including those based on the this compound scaffold, is increasingly benefiting from the application of flow chemistry and continuous synthesis technologies. These approaches offer significant advantages over traditional batch processing, such as enhanced safety, improved scalability, higher yields, and greater process control. mdpi.com

While specific studies on the continuous synthesis of this compound itself are not extensively documented, the principles of flow chemistry are broadly applicable to the synthesis of its derivatives. For instance, the multi-step synthesis of complex pyrazole-containing molecules, such as 4-(Pyrazol-1-yl)carboxanilides, has been successfully demonstrated in a continuous flow setup. afinitica.com This process often involves the initial formation of the pyrazole ring, followed by subsequent functionalization steps in a continuous sequence. afinitica.com

A hypothetical continuous flow process for the synthesis of derivatives of this compound could involve the following key steps:

Pyrazole Ring Formation: A continuous-flow reactor could be used for the cyclocondensation reaction to form the initial pyrazole ring. This allows for precise control of reaction temperature and residence time, which can improve yield and selectivity. mdpi.com

Downstream Functionalization: The output from the first reactor, containing the pyrazole core, could be directly fed into a second reactor for subsequent reactions, such as N-acetylation or other modifications. afinitica.com

Purification: In-line purification techniques can be integrated into the flow system to remove impurities and isolate the desired product in a continuous manner.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound derivatives, based on established advantages for similar heterocyclic compounds.

FeatureAdvantage in Flow ChemistryRelevance to this compound Derivatives
Safety Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions.Safer handling of reagents like acetyl chloride and improved thermal management.
Scalability Production can be easily scaled up by running the system for longer periods.Facilitates the production of larger quantities of derivatives for further research or commercial use.
Efficiency Reduced reaction times and improved yields due to precise process control.Faster and more efficient synthesis of complex molecules based on the pyrazole scaffold.
Automation Fully automated systems allow for unattended operation and high reproducibility.Consistent quality and reduced labor costs in the production of derivatives.

The successful application of flow chemistry to the synthesis of other complex pyrazoles, such as the anti-inflammatory drug Celecoxib, underscores the potential of this technology for the production of a wide range of this compound derivatives. mdpi.com As the demand for complex and diverse chemical entities grows, continuous flow synthesis is poised to become an increasingly important tool in the development of novel molecules based on this versatile scaffold.

Q & A

Q. Advanced

  • Target identification : Use SPR (surface plasmon resonance) to screen kinase or protease inhibition.
  • Metabolic stability : LC-MS/MS to monitor degradation in liver microsomes .

How do structural modifications (e.g., substituents on the pyrazole ring) affect bioactivity?

Advanced
A comparative study of analogs reveals:

SubstituentBiological Activity (IC₅₀)Key Interaction
4-Cyano (parent)Moderate (HeLa: 25 μM)H-bond with kinase ATP pocket
3-Methyl-4-nitrophenylEnhanced (HeLa: 8 μM)π-Stacking with hydrophobic residues
4-BromoLoss of activity (>100 μM)Steric hindrance

Methodology:

  • SAR analysis : Synthesize derivatives via Suzuki coupling or nucleophilic substitution .
  • Docking studies : AutoDock Vina to predict binding modes .

What computational methods are suitable for predicting the compound’s reactivity and stability?

Q. Advanced

  • Reactivity :
    • Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
    • MD simulations (AMBER) to study hydrolysis in aqueous environments .
  • Stability :
    • Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

How can researchers address low yields in multi-step syntheses involving this compound?

Q. Advanced

  • Intermediate trapping : Use LC-MS to identify bottlenecks (e.g., unstable intermediates).
  • Flow chemistry : Continuous-flow reactors to improve mixing and heat transfer in exothermic steps .
  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent polarity) via response surface methodology .

What analytical techniques are critical for quantifying this compound in complex matrices?

Q. Basic

  • HPLC-UV : C18 column, acetonitrile/water (60:40), λ = 254 nm .
  • Calibration curve : Linear range 0.1–50 μg/mL (R² > 0.99) .

Q. Advanced

  • UPLC-QTOF : High-resolution mass spectrometry for trace quantification (LOQ = 10 ng/mL) .
  • Isotope dilution : ¹³C-labeled internal standard to correct for matrix effects .

How does the compound’s stability vary under physiological vs. storage conditions?

Q. Advanced

  • Physiological conditions (pH 7.4, 37°C): Hydrolysis of the acetamide group occurs within 24 hours (t₁/₂ = 6 hours) .
  • Storage : Stable at −20°C in anhydrous DMSO for 6 months; avoid light (photodegradation observed via UV-Vis) .

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